molecular formula C7H11N3O2 B12916269 2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol CAS No. 61667-10-5

2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B12916269
CAS No.: 61667-10-5
M. Wt: 169.18 g/mol
InChI Key: NZRCSKTZGHXEMS-UHFFFAOYSA-N
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Description

2-((6-Methoxypyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for 2-((6-Methoxypyrimidin-4-yl)amino)ethanol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

2-((6-Methoxypyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6-Methoxypyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways Pyrimidine derivatives are known to interact with enzymes and receptors involved in various biological processes

Comparison with Similar Compounds

2-((6-Methoxypyrimidin-4-yl)amino)ethanol can be compared with other similar compounds, such as:

  • Ethyl 2-((6-methoxypyrimidin-4-yl)amino)-2-oxoacetate
  • Tert-butyl 2-((6-methoxypyrimidin-4-yl)amino)methylpiperidine-1-carboxylate
  • 2-((6-bromoquinazolin-4-yl)amino)ethanol
  • 2-((6-methyl-2-propylpyrimidin-4-yl)amino)ethanol
  • 2-((6-pyrazol-1-ylpyrimidin-4-yl)amino)ethanol

These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

CAS No.

61667-10-5

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-[(6-methoxypyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C7H11N3O2/c1-12-7-4-6(8-2-3-11)9-5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10)

InChI Key

NZRCSKTZGHXEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NCCO

Origin of Product

United States

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